O-Acetyl Pseudoephedrine Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

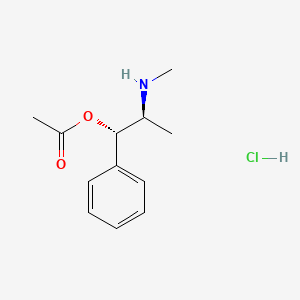

O-Acetyl Pseudoephedrine Hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropylamines. This compound is characterized by the presence of a phenyl group attached to a propylamine backbone, with an acetate group and a hydrochloride salt. It is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-Acetyl Pseudoephedrine Hydrochloride typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of phenylacetone with methylamine to form the intermediate [(1S,2S)-2-(methylamino)-1-phenylpropyl]amine.

Acetylation: The intermediate is then acetylated using acetic anhydride to form [(1S,2S)-2-(methylamino)-1-phenylpropyl] acetate.

Hydrochloride Formation: Finally, the acetate compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems ensures consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: O-Acetyl Pseudoephedrine Hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as hydroxide ions in aqueous medium.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenylpropyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

O-Acetyl Pseudoephedrine Hydrochloride acts as an adrenergic agonist, primarily stimulating alpha-adrenergic receptors. This stimulation leads to vasoconstriction in nasal passages, thereby reducing swelling and congestion. Its mechanism of action is similar to that of pseudoephedrine, which has been widely utilized since its approval in the 1970s for treating nasal congestion related to colds and allergies .

Clinical Applications

- Nasal Decongestion :

- Otitic Barotrauma Prevention :

- Combination Therapies :

Efficacy in Pediatric Populations

A multicenter randomized controlled trial evaluated the safety and efficacy of pseudoephedrine in children aged 6-11 years. Results indicated significant improvement in nasal congestion severity compared to placebo, establishing its effectiveness in pediatric care .

Pharmacokinetics

Research has demonstrated that the pharmacokinetic profile of this compound mirrors that of pseudoephedrine, with a half-life ranging from 2.5 to 8.2 hours. This profile supports its use as an effective decongestant with predictable dosing regimens .

Safety Profile

While generally well-tolerated, this compound may cause side effects such as increased blood pressure and heart rate due to its sympathomimetic activity. A case report highlighted potential cardiovascular events following its use, emphasizing the need for caution in patients with pre-existing heart conditions .

Comparative Efficacy

Wirkmechanismus

The mechanism of action of O-Acetyl Pseudoephedrine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2S)-2-(Methylamino)-1-phenyl-1-propanol hydrochloride

- Phenylpropanolamine

- Ephedrine

Uniqueness

O-Acetyl Pseudoephedrine Hydrochloride is unique due to its specific stereochemistry and the presence of both acetate and hydrochloride groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Biologische Aktivität

O-Acetyl Pseudoephedrine Hydrochloride (O-AP) is a derivative of pseudoephedrine, a well-known sympathomimetic agent commonly used as a nasal decongestant. This article explores the biological activity of O-AP, focusing on its pharmacological effects, mechanisms of action, safety profile, and relevant clinical studies.

This compound is chemically related to pseudoephedrine, which is an isomer of ephedrine. It acts primarily as an α-adrenergic agonist , leading to vasoconstriction in the nasal mucosa. This vasoconstriction decreases blood flow and fluid accumulation in the nasal passages, thereby reducing congestion. The mechanism involves stimulation of α1-adrenergic receptors located on postcapillary venules in the nasal mucosa, which results in decreased inflammation and mucus production .

Pharmacokinetics

The pharmacokinetic profile of O-AP is similar to that of pseudoephedrine. Studies indicate that pseudoephedrine exhibits a mono-exponential decay in plasma concentrations over time, with a median half-life of approximately 4.7 hours . The drug is primarily excreted unchanged in the urine, indicating a low metabolism rate in the body.

Efficacy in Clinical Studies

Table 1: Summary of Clinical Studies on this compound

In a multicenter randomized controlled trial involving children aged 6 to 11 years, O-AP was shown to provide temporary relief from nasal congestion associated with the common cold. The study measured instantaneous nasal congestion severity scores and found that O-AP was superior to placebo within the first eight hours post-dosing .

However, concerns regarding cardiovascular safety have been raised in adult populations. A case study reported acute coronary syndrome following the ingestion of pseudoephedrine-containing medications, suggesting that individuals with pre-existing cardiovascular conditions may be at risk when using sympathomimetic agents like O-AP .

Safety Profile and Adverse Effects

The safety profile of O-AP mirrors that of pseudoephedrine, which can cause various side effects including increased heart rate, hypertension, and potential for serious conditions such as posterior reversible encephalopathy syndrome (PRES) and reversible cerebral vasoconstriction syndrome (RCVS) .

Table 2: Adverse Effects Associated with this compound

| Adverse Effect | Frequency |

|---|---|

| Increased heart rate | Common |

| Hypertension | Common |

| Dizziness | Less common |

| Insomnia | Less common |

| Serious neurological events | Rare |

Eigenschaften

IUPAC Name |

[(1S,2S)-2-(methylamino)-1-phenylpropyl] acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-9(13-3)12(15-10(2)14)11-7-5-4-6-8-11;/h4-9,12-13H,1-3H3;1H/t9-,12+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQONBWCFDKKSC-PKKHVXKMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)OC(=O)C)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1)OC(=O)C)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.